A Senior Application Scientist's Technical Guide to Heliamine Hydrochloride (CAS 2328-12-3)
A Senior Application Scientist's Technical Guide to Heliamine Hydrochloride (CAS 2328-12-3)
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction and Scientific Context
Heliamine hydrochloride, registered under CAS number 2328-12-3, is the hydrochloride salt of the naturally occurring tetrahydroisoquinoline alkaloid, Heliamine (also known as 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline).[1][2] Originally isolated from cacti such as the Mexican cereoid, Backebergia militaris, this compound serves as a crucial chiral building block and a synthetic precursor for more complex molecular architectures.[3] Its rigid, yet functionalized, core structure makes it a molecule of significant interest in medicinal chemistry and drug discovery, particularly in the synthesis of novel therapeutic agents.[] Tetrahydroisoquinoline derivatives, as a class, are known to possess a wide array of pharmacological activities, including potential antiarrhythmic and antitumor properties.[][5][6]
This guide provides an in-depth overview of the core chemical and physical properties of Heliamine hydrochloride, offering the technical data and practical insights necessary for its effective use in a research and development setting.
Chemical Identity and Physicochemical Properties
The fundamental identity of a compound dictates its behavior in any experimental system. Heliamine hydrochloride is the acid salt of the parent compound Heliamine, a structural modification that significantly enhances its aqueous solubility and stability, making it more amenable for use in biological assays and as a synthetic reagent. The protonation of the secondary amine in the tetrahydroisoquinoline ring by hydrochloric acid is the key to this improved profile.
The core physicochemical properties are summarized below for rapid reference.
| Property | Value | Source(s) |
| Chemical Name | 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride | [3] |
| Synonym(s) | Heliamine hydrochloride | [1][3] |
| CAS Number | 2328-12-3 | [3] |
| Molecular Formula | C₁₁H₁₆ClNO₂ | [1][3] |
| Molecular Weight | 229.70 g/mol | [1] |
| Appearance | White to light beige/orange crystalline powder or shiny flakes | [3][7] |
| Melting Point | 260-265 °C (lit.), 248 °C (decomposes) | [3] |
| Purity | Typically >97-98% (by HPLC) | |
| Solubility | Soluble in 1N NaOH in methanol (25 mg/mL) | [3] |
Insight for the Bench Scientist: The reported melting point varies, with some sources indicating decomposition around 248 °C. This suggests that thermal analysis (e.g., DSC) should be performed with care, as the compound may degrade before reaching a true melting point. The hydrochloride salt form is critical; attempts to use the free base (CAS 1745-07-9) will encounter significantly lower solubility in aqueous buffers, complicating the preparation of stock solutions for biological screening.[8]
Structural Representation and Synthesis Overview
A clear understanding of a molecule's structure is paramount for predicting its reactivity and interactions.
Caption: 2D structure of Heliamine hydrochloride (CAS 2328-12-3).
Synthetic Pathway Insight
Heliamine hydrochloride is commonly synthesized via a Pictet-Spengler reaction. This classic method involves the condensation of 3,4-dimethoxyphenethylamine with an aldehyde, typically formaldehyde (often supplied as paraformaldehyde), in an acidic medium.[3] The reaction proceeds through an initial Schiff base formation, followed by an intramolecular electrophilic substitution on the electron-rich aromatic ring, leading to the formation of the tetrahydroisoquinoline core. The use of ethanol as a solvent is common, and the hydrochloride salt often crystallizes directly from the reaction mixture upon cooling.[3]
Caption: Simplified workflow for the synthesis of Heliamine hydrochloride.
Handling, Storage, and Safety
As with any laboratory chemical, proper handling and storage are crucial for ensuring user safety and maintaining compound integrity.
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Stability and Storage: Heliamine hydrochloride should be stored in a tightly sealed container in a dry, dark place at room temperature.[3] It is a stable solid under these conditions. Long-term storage in a cool environment (<15°C) is also recommended.[7]
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Safety Profile: The compound is classified as an irritant.[3] It can cause skin, eye, and respiratory system irritation.[3] Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory. Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of the powder.[9]
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Toxicity: The acute toxicity (LD50) in mice via intraperitoneal injection is reported as 272 mg/kg.[3]
Experimental Protocols: Preparation of a Standard Stock Solution
The ability to create accurate and stable stock solutions is the foundation of reproducible in vitro and in vivo experimentation. The choice of solvent is dictated by the compound's solubility and its compatibility with the downstream application.
Objective: To prepare a 10 mM stock solution of Heliamine hydrochloride in Dimethyl Sulfoxide (DMSO) for use in cell-based assays.
Rationale: DMSO is a common solvent for preparing high-concentration stock solutions of organic molecules for biological screening due to its high solvating power and miscibility with aqueous media. The hydrochloride salt form ensures the compound is readily protonated and solubilized.
Materials:
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Heliamine hydrochloride (CAS 2328-12-3)
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Anhydrous DMSO, biotechnology grade
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Calibrated analytical balance
-
Microcentrifuge tubes or amber glass vials
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Volumetric pipettes
Step-by-Step Methodology:
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Calculate Required Mass: Determine the mass of Heliamine hydrochloride needed. For 1 mL of a 10 mM solution:
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Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
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Mass = (0.010 mol/L) x (0.001 L) x (229.70 g/mol ) = 0.002297 g = 2.297 mg
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Weighing: Accurately weigh out approximately 2.3 mg of Heliamine hydrochloride powder using an analytical balance and transfer it into a sterile microcentrifuge tube or vial. Record the exact mass.
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Solubilization: Add the appropriate volume of anhydrous DMSO to the vial. For example, if exactly 2.30 mg was weighed, add 1.00 mL of DMSO.
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Scientist's Note: It is often more practical to weigh a slightly larger, more accurate mass (e.g., 10 mg) and adjust the solvent volume accordingly to achieve the target concentration.
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Mixing: Vortex the solution thoroughly for 1-2 minutes until the solid is completely dissolved. A brief sonication in a water bath can aid dissolution if needed. Visually inspect the solution against a light source to ensure no particulates remain.
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Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound over time. Ensure vials are tightly capped to prevent absorption of atmospheric water by the DMSO.
Conclusion
Heliamine hydrochloride (CAS 2328-12-3) is a foundational building block in synthetic and medicinal chemistry. Its identity as a stable, water-soluble hydrochloride salt of a naturally occurring alkaloid makes it a versatile tool for researchers. A thorough understanding of its physicochemical properties, safe handling procedures, and proper solubilization techniques, as detailed in this guide, is essential for its successful application in the laboratory and in the broader context of drug development.
References
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PubChem. (n.d.). 6,7-Dimethoxy-1,2,3,4-Tetrahydroisoquinoline. CID 15623. Retrieved February 5, 2026, from [Link]
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PubChem. (n.d.). 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride. CID 6456035. Retrieved February 5, 2026, from [Link]
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Wikipedia. (n.d.). Heliamine. Retrieved February 5, 2026, from [Link]
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PubChem. (n.d.). Heliamine hydrochloride. CID 16855. Retrieved February 5, 2026, from [Link]
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TCI America. (n.d.). 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid Hydrochloride. Retrieved February 5, 2026, from [Link]
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ResearchGate. (2024). Metabolic and Pharmacokinetic Profiling Studies of N, N-Dimethylaniline-Heliamine in Rats by UHPLC-Q-Orbitrap MS/MS. Retrieved February 5, 2026, from [Link]
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PMC. (2022). Pharmacokinetic Study and Metabolite Identification of 1-(3′-bromophenyl)-heliamine in Rats. Retrieved February 5, 2026, from [Link]
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